molecular formula C15H19NO2 B14898273 N-(3-acetylphenyl)-2-cyclopentylacetamide

N-(3-acetylphenyl)-2-cyclopentylacetamide

Cat. No.: B14898273
M. Wt: 245.32 g/mol
InChI Key: RTSTUOZFGVKNOB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-cyclopentylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-cyclopentylacetamide typically involves the reaction of 3-acetylphenylamine with cyclopentylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-acetylphenylamine} + \text{cyclopentylacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-cyclopentylacetamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-cyclopentylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets. The acetyl group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking studies and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-chloroacetamide
  • N-(4-acetylphenyl)-2-chloroacetamide
  • N-(3-acetylphenyl)piperidine-1-carbothioamide

Uniqueness

N-(3-acetylphenyl)-2-cyclopentylacetamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-cyclopentylacetamide

InChI

InChI=1S/C15H19NO2/c1-11(17)13-7-4-8-14(10-13)16-15(18)9-12-5-2-3-6-12/h4,7-8,10,12H,2-3,5-6,9H2,1H3,(H,16,18)

InChI Key

RTSTUOZFGVKNOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2CCCC2

solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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